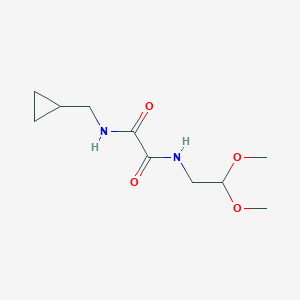

N-(Cyclopropylmethyl)-N'-(2,2-dimethoxyethyl)oxamide

Description

N-(Cyclopropylmethyl)-N'-(2,2-dimethoxyethyl)oxamide is a bifunctional oxamide derivative characterized by a cyclopropylmethyl group at one nitrogen and a 2,2-dimethoxyethyl group at the other. This compound belongs to the oxamide class, which features a central oxalyl bridge (-NH-C(=O)-C(=O)-NH-) linking two substituents. Oxamides are widely studied for their versatility in medicinal chemistry, material science, and catalysis due to their hydrogen-bonding capacity and structural rigidity. The cyclopropylmethyl group confers metabolic stability and conformational constraints, while the 2,2-dimethoxyethyl moiety enhances solubility in polar solvents .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-15-8(16-2)6-12-10(14)9(13)11-5-7-3-4-7/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIROMUXBIJEYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyclopropylmethyl)-N'-(2,2-dimethoxyethyl)oxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and interactions with various biological systems.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group and a dimethoxyethyl moiety linked via an oxamide functional group. The unique structural attributes of this compound may contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A related class of compounds, aminated (cyclopropylmethyl)phosphonates, has shown promising results against pancreatic cancer cells. These compounds demonstrated potent inhibition of cell proliferation at low micromolar concentrations, with some derivatives achieving IC50 values around 45 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Diethyl (1-(4-benzylamino)butyl) | 45 | Pancreatic Cancer |

| This compound | TBD | TBD |

| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures have been shown to interact with key enzymes and receptors involved in cancer cell proliferation and survival. The introduction of amino groups in the phosphonate derivatives has been linked to enhanced biological activity, suggesting that structural modifications can significantly impact efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various cyclopropyl-containing compounds. In vitro assays demonstrated that these compounds could inhibit the growth of pancreatic cancer cell lines effectively. The presence of the cyclopropyl group was essential for maintaining activity, as modifications led to varying degrees of efficacy .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. In vivo studies are necessary to validate the anticancer potential observed in vitro and to assess the pharmacokinetics and toxicity profiles of this compound.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

N-Benzyl-N'-(2,2-dimethoxyethyl)oxamide (Compound 45)

- Structure : Differs in the N-substituent (benzyl vs. cyclopropylmethyl).

- Synthesis : Prepared via condensation of diethyl oxalate with 2,2-dimethoxyethylamine, followed by reaction with benzylamine .

- Cyclopropylmethyl’s sp³-hybridized carbons reduce rotational freedom, possibly improving binding specificity .

- Applications : Serves as a precursor to pyrazinediones (e.g., compound 46), which are intermediates in anti-tumoral nucleoside analogs .

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide

- Structure : Contains aromatic (2-ethoxyphenyl) and highly lipophilic (4-isododecylphenyl) groups.

- Key Differences :

- Applications : Used in material science research, likely as a stabilizer or crosslinker due to its bulky substituents .

N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide

- Structure : Oxalamide (vs. oxamide) with pyridinyl and cyclopropyl groups.

- Key Differences :

Physicochemical Properties

- Solubility Trends: The 2,2-dimethoxyethyl group improves solubility in polar solvents (e.g., DMSO, ethanol), whereas aromatic/lipophilic substituents reduce aqueous solubility .

- Thermal Stability : Cyclopropylmethyl’s strain energy may lower melting points compared to benzyl analogs .

Antioxidant Activity

- Target Compound: Potential antioxidant activity inferred from structural analogs (e.g., compound in with ROS-scavenging properties). The 2,2-dimethoxyethyl group may stabilize free radicals via electron-donating methoxy groups .

- N-Benzyl Analogs : Demonstrated protective effects against oxidative stress in cellular models, attributed to hydrogen-bonding networks involving the oxamide core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.